molecular formula C19H21F2N3O2S B3563061 N-[3-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide

N-[3-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide

Cat. No.: B3563061
M. Wt: 393.5 g/mol
InChI Key: RZHVVNXFSPJJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide is a complex organic compound with the molecular formula C19H21F2N3O2S This compound is characterized by the presence of difluoromethoxy and methoxyphenyl groups attached to a piperazine ring, which is further linked to a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-(difluoromethoxy)aniline with 4-(4-methoxyphenyl)piperazine in the presence of a suitable catalyst and solvent. The resulting intermediate is then treated with a carbothioamide reagent under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[3-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[3-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide is unique due to the presence of both difluoromethoxy and methoxyphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[3-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O2S/c1-25-16-7-5-15(6-8-16)23-9-11-24(12-10-23)19(27)22-14-3-2-4-17(13-14)26-18(20)21/h2-8,13,18H,9-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHVVNXFSPJJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3=CC(=CC=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide
Reactant of Route 2
Reactant of Route 2
N-[3-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide
Reactant of Route 3
Reactant of Route 3
N-[3-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide
Reactant of Route 4
Reactant of Route 4
N-[3-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide
Reactant of Route 5
Reactant of Route 5
N-[3-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide
Reactant of Route 6
Reactant of Route 6
N-[3-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.